molecular formula C16H10ClN3OS2 B292137 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

Cat. No. B292137
M. Wt: 359.9 g/mol
InChI Key: JQXFFLCVJXGBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile has been reported to exhibit biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2. It has also been reported to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile in lab experiments is its potential as an antitumor and antimicrobial agent. This compound can be used to study the mechanism of action of antitumor and antimicrobial agents. However, one limitation of using this compound is its potential toxicity. This compound may exhibit toxicity towards normal cells and organisms.

Future Directions

There are several future directions for the study of 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile. One direction is to study the mechanism of action of this compound in more detail. Another direction is to study the potential use of this compound in combination with other antitumor and antimicrobial agents. Furthermore, this compound can be modified to improve its efficacy and reduce its toxicity. Finally, this compound can be studied for its potential use in other areas, such as anti-inflammatory and antiviral agents.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. The mechanism of action of this compound is not fully understood, but it has been reported to inhibit the growth of cancer cells and bacteria. This compound has potential advantages and limitations for lab experiments and has several future directions for study.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile has been reported using various methods. One method involves the reaction of 4-chlorobenzyl mercaptan with ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate in the presence of potassium carbonate and copper(I) iodide. Another method involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-4,6-dichloropyrimidine-5-carbonitrile in the presence of potassium carbonate and copper(I) iodide. Both methods have been reported to yield the desired compound in good yields.

Scientific Research Applications

2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile has potential applications in scientific research. This compound has been reported to exhibit antitumor activity against various cancer cell lines. It has also been reported to have antimicrobial activity against certain bacterial strains. Furthermore, this compound has been studied for its potential use as an anti-inflammatory agent.

properties

Molecular Formula

C16H10ClN3OS2

Molecular Weight

359.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C16H10ClN3OS2/c17-11-5-3-10(4-6-11)9-23-16-19-14(13-2-1-7-22-13)12(8-18)15(21)20-16/h1-7H,9H2,(H,19,20,21)

InChI Key

JQXFFLCVJXGBDY-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)C2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N

SMILES

C1=CSC(=C1)C2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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